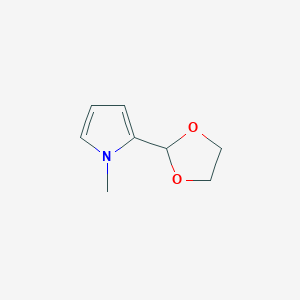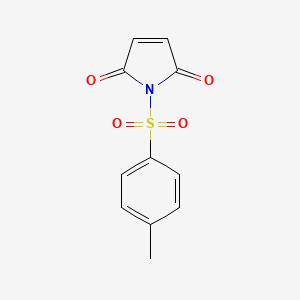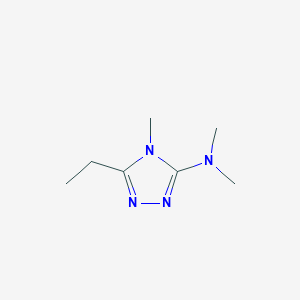![molecular formula C28H28NP B12871062 (S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)
(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate various chemical reactions, particularly those involving transition metals. Its unique structure, featuring a biphenyl backbone with diphenylphosphino and amine functional groups, makes it a versatile ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with methyl groups at the 4, 4’, 6, and 6’ positions.
Amination: The final step involves the introduction of the amine group at the 2-position of the biphenyl backbone. This is typically achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of transition metal catalysts.
Substitution: The amine and phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can introduce various functional groups onto the biphenyl backbone.
Aplicaciones Científicas De Investigación
(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s ability to form stable complexes with transition metals makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.
Medicine: Its role in catalysis extends to the pharmaceutical industry, where it is used in the synthesis of chiral drugs and active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals and specialty materials, particularly those requiring high enantiomeric purity.
Mecanismo De Acción
The mechanism by which (S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine exerts its effects is primarily through its role as a ligand in coordination chemistry. The phosphine and amine groups coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and enhance reaction rates, leading to improved yields and selectivities in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine: The enantiomer of the compound, which has similar properties but opposite chirality.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand widely used in asymmetric catalysis.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): A chiral diphosphine ligand used in various catalytic processes.
Uniqueness
(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine is unique due to its specific combination of functional groups and chiral biphenyl backbone. This structure provides a high degree of steric and electronic control in catalytic reactions, making it a valuable ligand in asymmetric synthesis. Its ability to form stable complexes with a wide range of transition metals further enhances its versatility and effectiveness in various applications.
Propiedades
Fórmula molecular |
C28H28NP |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
2-(2-diphenylphosphanyl-4,6-dimethylphenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C28H28NP/c1-19-15-21(3)27(25(29)17-19)28-22(4)16-20(2)18-26(28)30(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18H,29H2,1-4H3 |
Clave InChI |
AWMYOXSDYDKUAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)N)C2=C(C=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)



![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12871033.png)
![Benzo[d]oxazole-2,7-dicarbonitrile](/img/structure/B12871038.png)


